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Compound of Interest

Compound Name: Transcainide

Cat. No.: B1682454

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transcainide is a potent antiarrhythmic agent, classified as a Class | sodium channel blocker.
This technical guide provides a comprehensive overview of its molecular structure,
physicochemical properties, and a detailed examination of its synthesis. Furthermore, it delves
into the mechanism of action, detailing its interaction with voltage-gated sodium channels,
supported by experimental data and visualizations of the signaling pathway and synthetic
route. This document is intended to serve as a core reference for researchers and
professionals involved in cardiovascular drug discovery and development.

Molecular Structure and Properties

Transcainide, systematically named 4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-[(1R,2R)-2-
hydroxycyclohexyl]piperidine-4-carboxamide, is a complex derivative of lidocaine. Its molecular
and physicochemical properties are summarized in the table below.
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Property Value Reference
Molecular Formula C22H35N302 [1]
Molecular Weight 373.5 g/mol [1]

4-(dimethylamino)-N-(2,6-

dimethylphenyl)-1-[(1R,2R)-2-
IUPAC Name yipheny) [(_ ) _) [1]

hydroxycyclohexyl]piperidine-

4-carboxamide

CAS Number 88296-62-2 [1]

R 54,718, Transcainidum,
Synonyms o [1]
Transcainida

White to off-white crystalline
Appearance .
solid

Solubilit Soluble in methanol, ethanol,
olubili
Y and chloroform

_ _ 118-120 °C (for a related
Melting Point o , (2]
piperidinecarboxamide)

Synthesis of Transcainide

While a specific, detailed experimental protocol for the synthesis of Transcainide (R-54718) is
not readily available in publicly accessible literature, a plausible synthetic route can be
constructed based on the synthesis of structurally related piperidine carboxamide derivatives.
The synthesis would likely involve a multi-step process culminating in the formation of the final
amide bond.

A potential logical workflow for the synthesis is outlined below:
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Caption: Logical workflow for the synthesis of Transcainide.

Postulated Synthetic Scheme

A likely synthetic pathway for Transcainide is depicted below. This scheme is based on
established chemical reactions for the formation of similar amide and amine functionalities.

i | i j N-Alkylation (Base, e.g., K2CO3)

Click to download full resolution via product page

Caption: Postulated reaction scheme for the synthesis of Transcainide.

Experimental Protocols (Hypothetical)
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The following are hypothetical experimental protocols for the key steps in the synthesis of
Transcainide, based on general procedures for similar chemical transformations.

Step 1: Synthesis of 4-(Dimethylamino)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide
(Intermediate)

e Materials: 4-(Dimethylamino)piperidine-4-carboxylic acid, 2,6-dimethylaniline, N,N'-
dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), Dichloromethane (DCM).

e Procedure:

o Dissolve 4-(Dimethylamino)piperidine-4-carboxylic acid and HOBt in anhydrous DCM
under an inert atmosphere.

o Add 2,6-dimethylaniline to the solution.

o Cool the mixture to 0°C and add a solution of DCC in DCM dropwise.
o Allow the reaction to warm to room temperature and stir for 24 hours.
o Filter the reaction mixture to remove the dicyclohexylurea byproduct.

o Wash the filtrate with saturated sodium bicarbonate solution and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Transcainide

e Materials: 4-(Dimethylamino)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide, trans-2-
bromocyclohexanol, Potassium carbonate (K2CO3s), Acetonitrile.

e Procedure:

o To a solution of the intermediate from Step 1 in acetonitrile, add trans-2-
bromocyclohexanol and potassium carbonate.
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o Reflux the mixture for 48 hours.

o Cool the reaction mixture to room temperature and filter off the inorganic salts.

o Concentrate the filtrate under reduced pressure.

o Dissolve the residue in a suitable organic solvent and wash with water and brine.
o Dry the organic layer, filter, and concentrate to yield the crude product.

o Purify the crude Transcainide by recrystallization or column chromatography.

Mechanism of Action: Sodium Channel Blockade

Transcainide exerts its antiarrhythmic effect by blocking voltage-gated sodium channels,
particularly the Nav1.5 isoform prevalent in cardiac tissue. The interaction is complex,
exhibiting two distinct modes of open-channel block with differing voltage sensitivities.[3]

Signaling Pathway

The primary signaling pathway affected by Transcainide is the propagation of the cardiac
action potential, which is dependent on the influx of sodium ions through voltage-gated sodium
channels.
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Caption: Mechanism of Transcainide action on a voltage-gated sodium channel.

Experimental Evidence

Electrophysiological studies, such as voltage-clamp experiments on isolated cardiomyocytes or
heterologous expression systems (e.g., Xenopus oocytes), are crucial for characterizing the
effects of Transcainide.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

* Objective: To characterize the voltage-dependent block of a specific sodium channel isoform

(e.g., Navl.5) by Transcainide.
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o Methodology:
o Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

o cRNA Injection: Inject cRNA encoding the desired sodium channel a and 3 subunits into
the oocytes.

o Incubation: Incubate the oocytes for 2-5 days to allow for channel expression.

o Electrophysiological Recording:

Place an oocyte in a recording chamber continuously perfused with a physiological
saline solution.

= Impale the oocyte with two microelectrodes, one for voltage recording and one for
current injection.

» Using a voltage-clamp amplifier, hold the membrane potential at a negative resting
potential (e.g., -80 mV).

= Apply depolarizing voltage steps to elicit sodium currents.

» Record baseline currents and then perfuse the chamber with varying concentrations of
Transcainide.

» Measure the reduction in peak sodium current at each concentration and voltage step.
o Data Analysis:
» Construct dose-response curves to determine the ICso of Transcainide.

= Analyze the voltage-dependence of the block by comparing the fractional block at
different membrane potentials.

Key Findings from such experiments would likely include:

« A concentration-dependent reduction in the peak sodium current in the presence of
Transcainide.
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» Asshift in the voltage-dependence of channel inactivation.

o Evidence of use-dependent block, where the degree of inhibition increases with the

frequency of channel activation.

Data Presentation

The quantitative data from experimental studies on Transcainide can be summarized for

comparative analysis.

Table 1: Physicochemical Properties of Transcainide

Property Value
Molecular Formula C22H35N302
Molecular Weight 373.5 g/mol
Predicted LogP 4.5

pKa (predicted)

9.5 (most basic)

Table 2: Electrophysiological Parameters of Transcainide Block (Hypothetical Data)

Parameter Value Conditions
ICso (tonic block) 15 uM Holding potential -100 mV
ICs0 (use-dependent block) 2.5uM 10 Hz stimulation

Voltage-dependence of block

e-fold per 80 mV

Onset of block (1)

50 ms

at +20 mV

Recovery from block (1)

2s

at -100 mV

Conclusion

Transcainide is a structurally complex and potent sodium channel blocker with a distinct

mechanism of action. This guide has provided a detailed overview of its molecular
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characteristics, a plausible synthetic pathway with hypothetical experimental protocols, and an
in-depth look at its interaction with voltage-gated sodium channels. The provided visualizations
and structured data aim to facilitate a deeper understanding of this compound for researchers
in the field of cardiovascular pharmacology and medicinal chemistry. Further research to
elucidate the precise synthetic route and obtain crystallographic data would be invaluable for
the continued development and optimization of this class of antiarrhythmic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1682454?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/WO2010077798A2/en
https://patents.google.com/patent/WO2010077798A2/en
https://en.wikipedia.org/wiki/Voltage_clamp
https://pmc.ncbi.nlm.nih.gov/articles/PMC1225455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1225455/
https://www.benchchem.com/product/b1682454#molecular-structure-and-synthesis-of-transcainide
https://www.benchchem.com/product/b1682454#molecular-structure-and-synthesis-of-transcainide
https://www.benchchem.com/product/b1682454#molecular-structure-and-synthesis-of-transcainide
https://www.benchchem.com/product/b1682454#molecular-structure-and-synthesis-of-transcainide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682454?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact
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and industry. Email: info@benchchem.com
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